molecular formula C17H20N2O6 B3078270 (3,4-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine oxalate CAS No. 1050161-44-8

(3,4-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine oxalate

Cat. No.: B3078270
CAS No.: 1050161-44-8
M. Wt: 348.3 g/mol
InChI Key: ABWJIBOQHNIRCR-UHFFFAOYSA-N
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Description

(3,4-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine oxalate is an organic compound that features a benzyl group substituted with two methoxy groups at the 3 and 4 positions, a pyridin-3-ylmethyl group, and an amine group. The compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine oxalate typically involves the following steps:

    Formation of the Benzyl Intermediate: The starting material, 3,4-dimethoxybenzaldehyde, undergoes a reductive amination reaction with pyridin-3-ylmethylamine in the presence of a reducing agent such as sodium triacetoxyborohydride.

    Oxalate Formation: The resulting (3,4-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine is then reacted with oxalic acid to form the oxalate salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine oxalate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The benzyl and pyridinyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and thiols.

Major Products Formed

    Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.

    Reduction: Formation of the corresponding secondary amine.

    Substitution: Formation of various substituted benzyl or pyridinyl derivatives.

Scientific Research Applications

(3,4-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine oxalate is used in several scientific research fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study enzyme interactions and receptor binding.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,4-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • (3,4-Dimethoxy-benzyl)-pyridin-2-ylmethyl-amine oxalate
  • (3,4-Dimethoxy-benzyl)-pyridin-4-ylmethyl-amine oxalate
  • (3,4-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine hydrochloride

Uniqueness

(3,4-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine oxalate is unique due to its specific substitution pattern on the benzyl and pyridinyl groups, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2.C2H2O4/c1-18-14-6-5-12(8-15(14)19-2)9-17-11-13-4-3-7-16-10-13;3-1(4)2(5)6/h3-8,10,17H,9,11H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABWJIBOQHNIRCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNCC2=CN=CC=C2)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1050161-44-8
Record name 3-Pyridinemethanamine, N-[(3,4-dimethoxyphenyl)methyl]-, ethanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1050161-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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